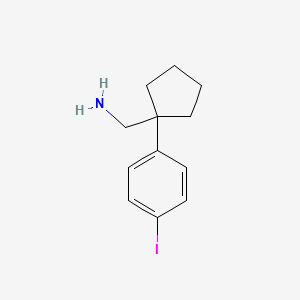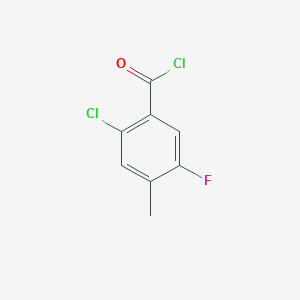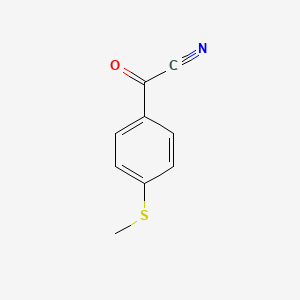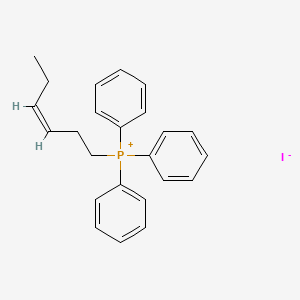![molecular formula C8H4F4S B6316158 2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene CAS No. 1645-69-8](/img/structure/B6316158.png)
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene is a fluorinated heterocyclic compound that features a benzothiophene core with four fluorine atoms attached to the second and third carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]thiophene typically involves the fluorination of 2,3-dihydrobenzo[b]thiophene. One common method is the reaction of 2,3-dihydrobenzo[b]thiophene with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process requires careful control of temperature, pressure, and reaction time to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at room temperature.
Oxidation: Bromine (Br2) in acetic acid (CH3CO2H).
Substitution: Various nucleophiles can be used to replace the fluorine atoms.
Major Products Formed
Reduction: 2-(2,2-Difluoroethyl)thiophenol and 2,2’-bis(2,2-difluoroethyl)diphenyl disulfide.
Oxidation: Disulfides.
科学的研究の応用
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex fluorinated compounds.
Materials Science: The compound’s unique fluorinated structure makes it useful in the development of advanced materials with specific properties, such as increased thermal stability and resistance to chemical degradation.
Catalysis: Used as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
作用機序
The mechanism of action of 2,2,3,3-tetrafluoro-2,3-dihydrobenzo[b]thiophene involves its interaction with molecular targets through its fluorinated structure. The presence of fluorine atoms can influence the compound’s electronic properties, making it more reactive towards certain substrates. The compound can participate in various chemical pathways, including nucleophilic substitution and redox reactions, depending on the reaction conditions and reagents used.
類似化合物との比較
Similar Compounds
2,3-Dihydrobenzo[b]thiophene: The non-fluorinated parent compound.
2,2,3,3-Tetrafluoro-2,3-dihydrobenzofuran: A similar fluorinated compound with an oxygen atom instead of sulfur.
2,2,3,3-Tetrafluoro-1,4-butanediol: Another fluorinated compound with a different core structure.
Uniqueness
2,2,3,3-Tetrafluoro-2,3-dihydrobenzo[b]thiophene is unique due to its specific fluorinated benzothiophene structure, which imparts distinct chemical properties such as increased stability and reactivity. The presence of four fluorine atoms significantly alters its electronic characteristics compared to non-fluorinated analogs, making it valuable for specialized applications in various fields.
特性
IUPAC Name |
2,2,3,3-tetrafluoro-1-benzothiophene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4S/c9-7(10)5-3-1-2-4-6(5)13-8(7,11)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYULVYOFKSWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(S2)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B6316077.png)













